Clomeprop

Description

Contextualization within Agricultural Chemistry Research

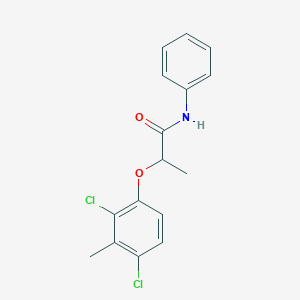

Clomeprop, with the chemical name 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is classified as an herbicide and is utilized in agricultural settings, particularly for controlling weeds in rice fields. herts.ac.ukontosight.ai Agricultural chemistry research encompasses the analysis of various substances applied in agriculture, including fertilizers, pesticides, and herbicides, to understand their composition, properties, and interactions within the agricultural environment. laimburg.it Within this context, research on this compound focuses on its chemical properties, behavior in soil and water, and its efficacy in controlling target weeds in crops like rice. ontosight.airesearchgate.netcapes.gov.br Studies have investigated its dissipation rates in paddy water and soil, noting a rapid decrease in concentration in water compared to a slower decline in soil. researchgate.net Research also explores analytical methods for detecting this compound residues in various agricultural products and environmental matrices. scispace.comresearchgate.net

Scope and Significance of this compound Research in Plant Science

In plant science, research on this compound delves into its interactions with plant physiology and growth. This compound is described as a selective herbicide with a mode of action similar to synthetic auxins, which are a class of plant growth regulators. herts.ac.uk Auxins are phytohormones that play crucial roles in regulating plant development, growth, and maturation. lainco.com this compound's activity is linked to its hydrolysis in plant cells or soil to form 2-(2,4-dichloro-3-methylphenoxy)propionic acid (DMPA), a metabolite that exhibits stronger auxinic activity than this compound itself. capes.gov.brchiba-u.jp This suggests that the phytotoxic effects of this compound are largely mediated by the concentration of DMPA in the soil water after microbial degradation. capes.gov.br The significance of this research lies in understanding how this compound disrupts normal plant growth processes in susceptible weeds while being selective in crops like rice, contributing to effective weed management strategies in rice cultivation. herts.ac.ukchiba-u.jp Plant science research broadly contributes to addressing challenges in agriculture, such as improving crop yields and developing sustainable practices. longdom.org

Historical Research Trajectories of Plant Growth Regulators and Herbicides

The history of research into plant growth regulators and herbicides dates back centuries, with early practices involving substances to promote plant development. lainco.com The modern era of chemical weed control gained significant momentum after the 1940s with the discovery and development of synthetic organic compounds exhibiting herbicidal properties. researchgate.netcore.ac.uk The development of phenoxyacetic acid herbicides, such as 2,4-D, marked a transformative period in agriculture, enabling selective weed control in cereal crops. researchgate.netcore.ac.uk These early synthetic auxins demonstrated the potential of manipulating plant hormonal systems for weed management. core.ac.uk Research trajectories have since expanded to explore various classes of chemicals with different modes of action, including those that interfere with photosynthesis, amino acid synthesis, or disrupt basic cellular functions in plants. nih.gov this compound, as a synthetic auxin-like herbicide, fits within this historical trajectory, representing the continued development of compounds that target hormonal pathways in plants for selective weed control, particularly in important crops like rice. herts.ac.ukontosight.aichiba-u.jp Research in this area continues to evolve, seeking more selective and environmentally compatible solutions for weed management. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWWOHKFDSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058198 | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84496-56-0 | |

| Record name | Clomeprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomeprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomeprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMEPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Elucidation of Herbicidal Action Pathways in Planta

Clomeprop's herbicidal action involves disrupting essential plant growth and development processes. nufarm.com

Interruption of Plant Growth and Development Processes

Herbicides, including those with auxin-like activity, interrupt normal plant growth. researchgate.net They are capable of moving from areas of sugar production (leaves) to sites of metabolic activity and sugar utilization, such as root tips, shoot tips, storage organs, and other living tissues. nufarm.com This movement to active growth sites is crucial for their effect. nufarm.com Symptoms of exposure are typically observed first in new growth and can include pigment loss (yellowing or whitening), cessation of growth, and distorted new growth. nufarm.com

Auxinic Herbicide Mechanism of Action Analogue to Indole (B1671886) Acetic Acid

This compound is described as a synthetic auxin with action similar to indole acetic acid (IAA). herts.ac.uk Synthetic auxin herbicides are designed to mimic IAA, a vital plant hormone that influences cell growth, development, and tropism. researchgate.net IAA's control over growth is multifaceted, inducing rapid changes in cell elongation and both rapid and slow changes in gene expression. nufarm.com Auxins also influence other plant growth regulators like cytokinins, abscisic acid, and ethylene. nufarm.com The concentration of IAA in plant cells regulates cell growth, but plant tissues vary in sensitivity, meaning IAA can either inhibit or stimulate a response depending on the tissue type and concentration. nufarm.com The twisting effect observed in plants treated with phenoxy herbicides (a class including some auxinic herbicides) is an example of this action. nufarm.com

Cellular and Subcellular Targets Affecting Plant Function

While specific cellular and subcellular targets for this compound are not extensively detailed in the search results, auxinic herbicides in general are known to interfere with fundamental cellular processes. nufarm.com This includes interference with plant metabolism, protein synthesis, and cell division. nufarm.com Their translocation within the plant to areas of active growth, such as meristematic tissue, highlights these regions as key targets. nufarm.com

Identification of Specific Molecular Receptors and Binding Sites

Research into the specific molecular receptors and binding sites of this compound is limited in the provided search results. However, understanding the mechanisms of other herbicides and plant hormones provides context for potential avenues of investigation.

Investigation of Phytohormone Receptor Interactions (e.g., PYLs, COI1, GID1, D14)

Auxinic herbicides are known to interact with components of the auxin signaling pathway, including TIR1/AFB auxin receptors. researchgate.net While direct interaction data for this compound with specific phytohormone receptors like PYLs (abscisic acid receptors), COI1 (jasmonate receptor), GID1 (gibberellin receptor), or D14 (strigolactone receptor) is not available in the search results, studies on other compounds provide examples of such interactions. For instance, the substituted phthalimide (B116566) AC94377 is shown to bind to the Arabidopsis GID1 receptor, forming a complex and inducing the degradation of DELLA protein, which are negative regulators in the gibberellin signaling pathway. oup.comresearchgate.net This demonstrates how small molecules can interact with phytohormone receptors to exert their effects.

Enzymatic Inhibition Studies (e.g., AHAS, PPO, HPPD, ACC, DHAD)

Specific enzymatic inhibition studies for this compound are not detailed in the provided search results. However, many herbicides exert their effects by inhibiting key plant enzymes. Examples of enzymes targeted by other herbicides include:

AHAS (Acetohydroxyacid Synthase): This enzyme is involved in the biosynthesis of branched-chain amino acids. frontiersin.org

PPO (Protoporphyrinogen Oxidase): PPO inhibitors disrupt cell membrane function. herts.ac.uk PPO is involved in the oxidation of phenolic compounds and is linked to enzymatic browning in plants. murdoch.edu.aureading.ac.uk

HPPD (4-Hydroxyphenylpyruvate Dioxygenase): HPPD inhibitors block the biosynthesis of prenylquinones (like carotenoids) in plants by interfering with the catabolism of tyrosine. researchgate.netca.gov This leads to bleaching and plant death. researchgate.net

ACC (Acetyl-CoA Carboxylase): ACC is involved in fatty acid synthesis. While not explicitly mentioned in relation to herbicides in the provided results, ACC inhibitors are a known class of herbicides.

DHAD (Dihydroxyacid Dehydratase): DHAD is involved in the biosynthesis of branched-chain amino acids, acting in the same pathway as AHAS. frontiersin.org

The lack of specific studies on this compound's interaction with these enzymes in the search results suggests that its primary mechanism is likely centered on auxin mimicry rather than direct inhibition of these specific enzymatic pathways.

Transcriptomic and Proteomic Responses to this compound Exposure

Investigating the transcriptomic (gene expression) and proteomic (protein abundance) changes in response to herbicide exposure provides comprehensive insights into the cellular and molecular adaptations of plants. While extensive transcriptomic and proteomic studies have been conducted for various herbicides, including auxin-mimic herbicides and ACCase inhibitors, specific detailed data focusing solely on this compound's impact at these levels is less widely available in broad public search results.

General research in herbicide resistance mechanisms, which can involve altered gene and protein expression, highlights the potential pathways that might be affected by this compound. For instance, non-target site resistance (NTSR) mechanisms often involve enhanced herbicide metabolism, reduced translocation, or vacuolar sequestration, processes that are regulated at the transcriptomic and proteomic levels. Enhanced metabolism, a primary route of NTSR, is often linked to the increased expression of genes encoding detoxification enzymes such as glutathione (B108866) S-transferases (GSTs), UDP-glucosyl transferases (GTs), and cytochrome P450 monooxygenases (P450s). researchgate.netgoogle.com Changes in the expression of transporter proteins, like ATP-binding cassette (ABC) transporters, can also contribute to resistance by affecting herbicide translocation and sequestration. researchgate.net

Transcriptomic analyses in plants exposed to various stresses, including herbicides, have revealed changes in the expression of genes related to photosynthesis, carbohydrate and lipid metabolism, and hormonal signaling pathways. frontiersin.orgfrontiersin.org Similarly, proteomic studies have identified alterations in the abundance of proteins involved in transcription, stress regulation, and structural components in response to herbicide treatment. tarbaweya.org

While direct, detailed transcriptomic and proteomic datasets specifically on this compound exposure in susceptible or resistant plants were not prominently found in the search results, the known mechanism of action (ACCase inhibition) and general herbicide resistance studies allow for inferences about potential affected pathways. ACCase inhibition disrupts fatty acid synthesis, which could hypothetically lead to downstream effects on lipid metabolism genes and proteins.

Further dedicated research employing high-throughput transcriptomic (e.g., RNA-Seq) and proteomic (e.g., LC-MS/MS) techniques is needed to fully elucidate the complex molecular responses of plants to this compound exposure. mdpi.comnih.govplos.orgnih.govrna-seqblog.com Such studies would provide specific data on differentially expressed genes and proteins, offering a more complete picture of how organisms respond to this herbicide at a molecular level.

Hypothetical Data Table (Illustrative)

Based on the general mechanisms of ACCase inhibitors and NTSR, a hypothetical transcriptomic and proteomic response to this compound could involve changes in the following:

| Category | Potential Affected Genes/Proteins (Hypothetical) | Transcriptomic Change (Example) | Proteomic Change (Example) | Putative Role in Response |

| Detoxification | Glutathione S-Transferases (GSTs) | Upregulation | Increased Abundance | Conjugation and detoxification of the herbicide. researchgate.net |

| Cytochrome P450s (CYPs) | Upregulation | Increased Abundance | Metabolism and breakdown of the herbicide. google.com | |

| UDP-Glucosyl Transferases (UGTs) | Upregulation | Increased Abundance | Glycosylation of the herbicide or its metabolites. researchgate.net | |

| Transport | ABC Transporters | Upregulation | Increased Abundance | Efflux or sequestration of the herbicide. researchgate.net |

| Lipid Metabolism | Enzymes in Fatty Acid Synthesis (beyond ACCase) | Downregulation | Decreased Abundance | Downstream effects of ACCase inhibition. |

| Proteins involved in Lipid Droplet Formation | Altered Regulation | Altered Abundance | Response to disrupted lipid synthesis. | |

| Stress Response | Heat Shock Proteins (HSPs) | Upregulation | Increased Abundance | General stress response. |

| Reactive Oxygen Species (ROS) Scavengers | Upregulation | Increased Abundance | Mitigation of oxidative stress induced by herbicide. |

Note: This table presents hypothetical findings based on known mechanisms of related herbicides and general plant stress responses. Specific studies on this compound are required to confirm these potential changes.

Further detailed research findings would typically involve specific fold-change values for gene expression and protein abundance, pathway enrichment analysis (e.g., KEGG, GO), and potentially the identification of post-translational modifications affecting protein activity. frontiersin.orgnih.gov The absence of such specific, publicly available data for this compound in the performed search underscores the need for more targeted investigations into its transcriptomic and proteomic effects.

Phytotoxicological Dynamics and Plant Responses

Dose-Response Characterization in Target Flora

The effect of clomeprop on target flora is dependent on the applied dose. Dose-response studies are crucial in determining the concentration required to achieve a desired level of phytotoxicity, such as 50% germination or growth inhibition (IC50). google.com The phytotoxic activity of this compound can increase over time after application. researchgate.net Factors such as soil properties can influence the degree of inhibition observed in test plants. researchgate.net For instance, research on radish seedlings (Raphanus sativus) showed that the inhibitory effect of this compound differed between soils with varying properties. researchgate.net

The active metabolite of this compound, 2-(2,4-dichloro-3-methylphenoxy)propionic acid (DMPA), contributes to its lasting effect. researchgate.net The amount of DMPA in soil water and total soil has been shown to increase over time, correlating with a decrease in the parent compound under conditions without water leakage. researchgate.net

Differential Sensitivity Across Plant Species

Plant species exhibit differential sensitivity to herbicides, and this holds true for this compound. eppo.intresearchgate.netmacrothink.org Differences in sensitivity can make extrapolation of efficacy from one weed species to another generally not possible. eppo.int However, extrapolation may be feasible within the same group of weeds, such as annual dicotyledonous or annual grasses, when trials have been conducted on several species from that group. eppo.int

Factors contributing to differential sensitivity include variations in growth patterns, leaf surface characteristics, and the ability to metabolize or translocate the herbicide. eppo.intresearchgate.net

Metabolomic and Proteomic Signatures of this compound Action in Plants

Investigating the metabolomic and proteomic signatures in plants exposed to this compound can provide insights into the biochemical mechanisms of its action. Metabolomics involves the comprehensive analysis of plant metabolites, which play crucial roles in growth, development, and stress responses. nih.gov Proteomics focuses on the study of the complete set of proteins in a plant, which are involved in various cellular processes, including metabolic pathways and stress responses. frontiersin.org

While specific studies detailing the metabolomic and proteomic responses of plants solely to this compound were not extensively found, research in plant responses to other stressors and herbicides highlights the potential of these approaches. For example, studies using proteomics and metabolomics have revealed changes in amino acid metabolism, sugar metabolism, energy metabolism, phenylpropane biosynthesis, and flavonoid metabolism in plants under stress. frontiersin.org These studies demonstrate that integrating metabolomic and proteomic data can help reveal comprehensive biological mechanisms in plant responses to chemical compounds. nih.govfrontiersin.org Changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), as well as alterations in metabolite levels, are indicators of plant stress responses to herbicides. nih.govresearchgate.net

Morphological and Physiological Alterations in Plant Growth and Development

This compound, as an herbicide, induces morphological and physiological alterations in susceptible plants, disrupting their normal growth and development. These alterations are consistent with its mode of action as a synthetic auxin mimic. herts.ac.uk

Observed morphological symptoms of phytotoxicity can include leaf deformations and necrosis, as well as damage to growing tips, potentially leading to the destruction of some plants. researchgate.net Herbicides, in general, can cause slower development of the youngest leaves, which are particularly sensitive, sometimes leading to a complete blockage of their growth and a stunted appearance of the plant. inra.fr Deformed, mottled, or rolled-up leaves are also common symptoms of herbicide exposure. inra.fr

Physiologically, this compound's action as an auxin mimic interferes with hormonal signaling pathways that regulate cell division, differentiation, and patterning. herts.ac.ukresearchgate.netnumberanalytics.com This disruption can lead to abnormal growth patterns. Herbicides can also negatively impact physiological processes such as photosynthesis, mineral nutrition, and water relations in plants. nih.govresearchgate.net For instance, some herbicides are known to inhibit the biosynthesis of photosynthetic pigments like carotenoids, which protect chlorophyll (B73375) from light, ultimately impairing photosynthesis. researchgate.net

The degree of morphological and physiological response can vary depending on the plant species, growth stage, and environmental conditions. inra.frnih.gov

Table 1: Potential Phytotoxic Symptoms Induced by Herbicides (General)

| Symptom Type | Description | Potential Manifestations |

| Morphological | Alterations in plant structure and form | Leaf deformation, necrosis, stunted growth, damaged growing tips, altered leaf size/shape, changes in root architecture |

| Physiological | Disruptions in plant processes | Reduced photosynthesis, impaired nutrient uptake, altered water relations, changes in enzyme activity, accumulation of stress metabolites |

Table 2: this compound's Impact on Radish Seedlings in Different Soils

| Soil Type | Phytotoxic Activity Over Time | Inhibition Difference |

| Soil A | Increased | Different |

| Soil B | Increased | Different |

Note: Specific data on the magnitude of differences in inhibition between soils was not available in the provided context.

Table 3: Examples of Physiological Indicators of Plant Stress Responses to Herbicides

| Indicator | Type | Typical Response to Stress |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Elevated Activity |

| Catalase (CAT) | Antioxidant Enzyme | Elevated Activity |

| Peroxidase (POD) | Antioxidant Enzyme | Elevated Activity |

| Malondialdehyde (MDA) | Stress Metabolite | Increased Production |

| Proline | Stress Metabolite | Increased Production |

| Chlorophyll Content | Photosynthetic Pigment | Reduction |

| Fv/Fm Ratio (Photosystem II) | Photosynthetic Health | Reduction |

Environmental Fate and Biogeochemical Cycling

Degradation Pathways and Kinetics in Environmental Compartments

Clomeprop undergoes degradation in the environment through biological and physico-chemical processes. The rate and primary pathways of degradation can vary depending on the specific environmental compartment.

Microbial Degradation Processes in Soil and Aquatic Systems

Microbial degradation is a significant factor in the breakdown of this compound, particularly in soil. This compound is reported to be rapidly hydrolyzed to this compound propionic acid in soil, with a reported half-life (DT50) of 3 days. jst.go.jp This rapid degradation in soil may contribute to lower concentrations in associated river water. jst.go.jp Microbial activity plays a crucial role in the transformation and eventual disappearance of this compound in soil, leading to its degradation into carbon dioxide. agropages.com The efficiency of microbial degradation can be influenced by the ability of microorganisms to utilize the herbicide as a carbon source and their adaptation to contaminated environments. mdpi.com

Photolytic and Chemical Degradation Mechanisms

Transport and Distribution Dynamics in Agroecosystems

The transport and distribution of this compound in agroecosystems are governed by processes such as leaching, runoff, adsorption, and desorption. These processes dictate its movement within soil matrices and its potential to reach surface and groundwater.

Leaching and Runoff Potential in Soil-Water Systems

The potential for this compound to leach through the soil profile and move into surface water via runoff is influenced by its physicochemical properties and environmental conditions. Herbicides with high water solubility and low soil adsorption constant values are more prone to being detected at higher peak concentrations in river water, especially following application and rainfall events. jst.go.jpembrapa.br While general principles of leaching and runoff for pesticides are well-documented europa.eulandscapeonline.deiastate.edu, specific detailed data on the leaching and runoff potential of this compound itself from paddy fields indicates that runoff can contribute to its presence in surface water. dntb.gov.uaresearchgate.net Studies monitoring pesticides in rivers flowing through areas with paddy fields have detected this compound, with concentrations influenced by application timing. jst.go.jpcapes.gov.br

Adsorption and Desorption Characteristics in Soil Matrices

Adsorption to soil particles is a critical process that affects the mobility and availability of pesticides in the environment. iastate.educsic.es The extent of adsorption is influenced by soil properties, particularly organic carbon content and clay content. ajol.inforesearchgate.net this compound is adsorbed on soil, though the extent of adsorption compared to its metabolite DMPA suggests differences in their interaction with soil matrices. capes.gov.br Adsorption and desorption processes can often be described by models like the Freundlich equation. ajol.inforesearchgate.netresearchgate.netscialert.net Higher organic matter content in soil generally leads to increased adsorption of pesticides. ajol.inforesearchgate.net The adsorption-desorption behavior is not always completely reversible, which can lead to the stabilization of pesticides in less available forms. csic.es

Characterization of Environmentally Persistent Metabolites

The degradation of this compound in the environment leads to the formation of transformation products or metabolites. One significant metabolite identified is this compound-propionic acid (also referred to as 2-(2,4-dichloro-3-methylphenoxy)propionic acid or DMPA). jst.go.jpjst.go.jpcapes.gov.brcapes.gov.brresearchgate.net This metabolite is formed rapidly from the hydrolysis of this compound in soil. jst.go.jp Research indicates that the phytotoxic activity observed after this compound application to soil is largely attributable to the concentration of DMPA in the soil water after microbial hydrolysis. capes.gov.br While this compound itself degrades rapidly in soil, its metabolite, this compound-propionic acid, can be detected in river water and its concentration depends on its own stability in water and soil. jst.go.jpcapes.gov.brresearchgate.net Some studies suggest that certain transformation products of pesticides can be persistent and pose a risk to organisms over time. jst.go.jp

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 93482 |

| This compound-propionic acid (DMPA) | Not readily available in search results as a distinct PubChem entry. It is described as 2-(2,4-dichloro-3-methylphenoxy)propionic acid. |

Interactive Data Tables (Simulated based on text descriptions)

Table 1: this compound Degradation Half-life in Soil

| Environmental Compartment | Degradation Process | Half-life (DT50) | Notes | Source |

| Soil | Hydrolysis (Microbial) | 3 days | Rapid degradation | jst.go.jp |

Formation and Persistence of Hydrolyzed Metabolites (e.g., 2-(2,4-dichloro-3-methylphenoxy)propionic acid (DMPA))

This compound undergoes hydrolysis, a chemical reaction involving water that splits the molecule. fao.org In soil and within plant cells, this compound is hydrolyzed at the acylamide bond. chiba-u.jp This process leads to the formation of its acid metabolite, 2-(2,4-dichloro-3-methylphenoxy)propionic acid, commonly referred to as DMPA. chiba-u.jpresearchgate.netcapes.gov.br

Research indicates that the concentration of DMPA in soil water and total soil increases over time, corresponding to a decrease in the amount of the parent compound, this compound, under conditions without water leakage. researchgate.net This suggests that hydrolysis is a significant degradation pathway for this compound in the environment. Studies monitoring pesticide metabolites in rivers have also detected this compound-propionic acid (DMPA), with its concentration depending on the degradation rate of this compound and the stability of DMPA in water and soil. capes.gov.br In some cases, metabolites formed from rapidly degradable pesticides, such as this compound-propionic acid, have been detected at much higher peak concentrations than their parent compounds in river water. capes.gov.br

Secondary Phytotoxic Activity of Degradation Products

The degradation products of pesticides, including metabolites, can retain or develop biological activity, which may have environmental significance. fao.org In the case of this compound, its hydrolyzed metabolite, DMPA, has been shown to possess secondary phytotoxic activity. researchgate.netcapes.gov.br

Studies investigating the relationship between the behavior of this compound in soil and its residual phytotoxic activity on test plants like radish seedlings have highlighted the role of DMPA. researchgate.netcapes.gov.br The phytotoxic activity observed in soil treated with this compound has been found to be more highly correlated with the concentration of DMPA in the soil water than with the total amount of DMPA in the soil. researchgate.net This suggests that the phytotoxic effects attributed to this compound applied to soil are largely induced by the presence of DMPA. capes.gov.br

Furthermore, research has demonstrated that the phytotoxic activity of DMPA is higher than that of the parent compound, this compound, under certain soil conditions. capes.gov.br This indicates that the breakdown of this compound through hydrolysis leads to a metabolite that is more potent in its effects on sensitive plants. The phytotoxic activity of this compound on radish seedlings increased over time after application, and this increase corresponded with the rising amount of DMPA in the soil water and total soil. researchgate.net

The secondary phytotoxic activity of DMPA is linked to its stronger auxinic activity compared to this compound. chiba-u.jp Auxinic herbicides mimic the action of plant hormones (auxins), disrupting normal plant growth processes and leading to characteristic symptoms of phytotoxicity such as deformed leaves and inhibited growth. chiba-u.jpumd.eduscielo.br

Resistance Evolution and Management Strategies

Mechanisms of Plant Resistance to Clomeprop and Related Herbicides

Plant resistance to herbicides can broadly be categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). Both mechanisms can contribute to a plant's ability to survive this compound application.

Target-Site Resistance Alterations (e.g., ALS Enzyme Modifications)

Target-site resistance involves alterations to the specific protein or enzyme that the herbicide inhibits. While this compound is a chloroacetamide herbicide and its primary target site is not the Acetolactate Synthase (ALS) enzyme, ALS-inhibiting herbicides are a different class of herbicides to which weeds commonly evolve resistance through target-site modifications. scielo.brpesticidestewardship.orgnih.govresearchgate.net Resistance to ALS inhibitors often involves mutations in the gene encoding the ALS enzyme, leading to amino acid substitutions that reduce the herbicide's ability to bind and inhibit enzyme activity. scielo.brnih.govresearchgate.net These mutations can occur in or near the herbicide-binding site. scielo.brnih.gov In some cases, TSR can also result from the overexpression or amplification of the target gene, leading to an increased amount of the target enzyme. nih.govnih.govpesticidestewardship.org

Non-Target Site Resistance Mechanisms (e.g., Enhanced Metabolism, Reduced Uptake/Translocation)

Non-target-site resistance mechanisms are more complex and involve physiological or biochemical processes that reduce the concentration of the active herbicide reaching the target site or mitigate its effects. nih.govnih.govscielo.brmountainscholar.org These mechanisms can include reduced herbicide absorption by the plant, decreased translocation of the herbicide within the plant, increased sequestration of the herbicide in specific plant tissues (such as vacuoles), or enhanced metabolism (detoxification) of the herbicide into less toxic compounds. nih.govnih.govpesticidestewardship.orgscielo.brmountainscholar.orgresearchgate.net

Metabolism-based NTSR is a major threat as it can confer resistance to herbicides with different modes of action. researchgate.net This often involves the increased activity of enzyme families such as cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases. nih.govnih.govscielo.br These enzymes can detoxify herbicides through various reactions, including oxidation, reduction, hydrolysis, and conjugation. researchgate.net Reduced translocation can be attributed to mechanisms like vacuolar sequestration, preventing the herbicide from reaching its site of action. nih.govfrontiersin.org

Cross-Resistance Patterns in Weed Biotypes to Multiple Herbicides

Cross-resistance occurs when a single resistance mechanism confers the ability to survive herbicides from different chemical classes or with different modes of action. pesticidestewardship.orghracglobal.com This is particularly common with metabolism-based NTSR, where broad-substrate-specificity enzymes like CYP450s can detoxify multiple herbicides. nih.govmountainscholar.orghracglobal.com For example, some weed biotypes with enhanced metabolism due to CYP450 activity have shown resistance to herbicides from various classes, including ALS inhibitors and ACCase inhibitors. nih.govhracglobal.com

Multiple resistance, in contrast, refers to a weed biotype possessing two or more distinct resistance mechanisms, which may confer resistance to herbicides with different modes of action. pesticidestewardship.orghracglobal.com Controlling weed biotypes with cross or multiple resistance is particularly challenging as it significantly limits the available herbicide options. hracglobal.com

Studies on species like Lolium rigidum and Alopecurus myosuroides have documented widespread cross-resistance across numerous herbicide classes due to enhanced metabolism involving the Cyt P450 enzyme family. hracglobal.com

Molecular and Genetic Basis of Resistance Development

The evolution of herbicide resistance is a consequence of naturally occurring genetic variation within weed populations. hracglobal.com Resistant individuals, initially present at low frequencies, are selected for when a herbicide is repeatedly applied. pesticidestewardship.orghracglobal.comgrowiwm.org The genetic basis of resistance can involve mutations in specific genes (as seen in TSR) or changes in the expression or regulation of genes involved in detoxification or transport pathways (as seen in NTSR). nih.govmountainscholar.orgarizona.edu

For target-site resistance, single nucleotide polymorphisms (SNPs) leading to amino acid substitutions in the target protein are a common genetic basis. nih.gov Gene duplication or increased gene expression can also lead to higher levels of the target protein, conferring resistance. nih.govnih.govpesticidestewardship.orgnih.gov

The genetic basis of NTSR is often more complex, potentially involving multiple genes from large gene families encoding detoxification enzymes or transporters. nih.govmountainscholar.org Research is ongoing to fully elucidate the specific genes and molecular pathways involved in different NTSR mechanisms. frontiersin.org Genomic analyses can be used to investigate the genetic changes causing resistance in field populations. arizona.edu

Methodologies for Resistance Detection and Quantification

Accurate and timely detection of herbicide resistance is essential for implementing effective management strategies. Various methodologies are employed to identify and quantify resistance in weed populations. hracglobal.com

Biological and Biochemical Assays for Resistance Profiling

Biological assays, such as whole-plant dose-response tests, are commonly used to confirm and quantify herbicide resistance. hracglobal.comresearchgate.net These assays involve exposing suspected resistant weed biotypes and known susceptible biotypes to a range of herbicide concentrations under controlled conditions (e.g., growth chamber or greenhouse) and comparing their survival or growth response. hracglobal.com The effective dose required to achieve 50% control (ED₅₀) or the lethal dose required for 50% mortality (LD₅₀) can be determined for both resistant and susceptible populations, and a Resistance Index (RI) can be calculated as the ratio of the ED₅₀ or LD₅₀ of the resistant population to that of the susceptible population. researchgate.net

Biochemical assays focus on the activity or characteristics of the target enzyme or detoxification enzymes. informaticsjournals.co.inwho.intnih.gov For herbicides targeting a specific enzyme like ALS, in vitro enzyme activity assays can measure the sensitivity of the enzyme from resistant biotypes to the herbicide compared to the enzyme from susceptible biotypes. researchgate.netresearchgate.netresearchgate.net This involves extracting the enzyme and testing its activity in the presence of varying herbicide concentrations. researchgate.net The concentration required to inhibit enzyme activity by 50% (I₅₀) is determined, and an RI can be calculated based on the ratio of I₅₀ values. researchgate.netresearchgate.netresearchgate.net

Biochemical assays can also be used to assess the activity levels of enzymes involved in metabolic resistance, such as CYP450s, GSTs, and esterases, in resistant and susceptible weed populations. informaticsjournals.co.innih.gov Elevated activity of these enzymes in resistant biotypes compared to susceptible ones provides evidence for metabolism-based resistance. informaticsjournals.co.innih.gov

While biological assays confirm resistance at the whole-plant level, biochemical assays can provide insights into the underlying physiological or biochemical mechanisms of resistance. who.inteeer.org Using both types of assays in concert can offer a more comprehensive understanding of the resistance profile of a weed population. eeer.org

Data from dose-response assays can be presented in tables to show the level of resistance. For example, a table showing ED₅₀ values and Resistance Indices for different weed biotypes exposed to this compound or related herbicides would be informative.

Example Data Table (Illustrative - Specific this compound data not found in searches):

| Weed Biotype | Herbicide | ED₅₀ (g ai ha⁻¹) - Susceptible | ED₅₀ (g ai ha⁻¹) - Resistant | Resistance Index (RI) |

| Biotype A | Herbicide X | 10 | 40 | 4.0 |

| Biotype B | Herbicide Y | 5 | 150 | 30.0 |

Molecular methods, such as PCR and sequencing, can complement biological and biochemical assays by identifying specific genetic mutations associated with resistance, particularly target-site resistance. who.intnih.govresearchgate.net

Molecular Approaches for Identifying Resistance Alleles

Identifying the specific genetic changes conferring herbicide resistance is crucial for understanding resistance evolution and developing effective management strategies. Molecular approaches play a key role in pinpointing resistance alleles. These methods often focus on detecting mutations in target genes (for TSR) or analyzing the expression and function of genes involved in detoxification or other NTSR mechanisms. frontiersin.orgmdpi.comeasletters.com

Molecular techniques commonly employed include PCR-based methods, which are relatively low-tech and cost-effective. mdpi.com Allele-specific PCR (AS-PCR) and PCR-restriction fragment length polymorphism (PCR-RFLP) can be used to detect known point mutations associated with resistance. mdpi.com For instance, studies on insecticide resistance have utilized PCR-based diagnostics to identify target-site mutations. mdpi.com

More advanced high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of herbicide resistance, particularly for complex NTSR mechanisms. frontiersin.org Transcriptomic analysis can reveal differential gene expression patterns in resistant versus susceptible weed biotypes, highlighting genes potentially involved in detoxification or other resistance pathways. frontiersin.org Metabolomics can complement these studies by identifying metabolites that may play a role in regulating resistance mechanisms. frontiersin.org While these "omics" techniques offer powerful insights, an integrated approach combining multiple methods can provide a more comprehensive understanding of resistance. frontiersin.org

Identifying resistance alleles provides valuable information for researchers and practitioners. It allows for the development of molecular markers that can be used for rapid and early detection of resistance in weed populations, even before control failures are observed in the field. core.ac.uk This early detection is vital for implementing timely and appropriate resistance management strategies. frontiersin.org

Strategies for Resistance Mitigation and Integrated Weed Management Approaches

Mitigating the evolution and spread of herbicide resistance requires the implementation of diverse and sustainable weed management strategies. Over-reliance on a single herbicide or mode of action is a primary driver of resistance development. frontiersin.orgresearchgate.netnih.gov Therefore, resistance management strategies emphasize reducing the selection pressure imposed by herbicides. irac-online.orgcroplife.org.auslideshare.net

Integrated Weed Management (IWM) is a comprehensive approach that combines multiple control methods to manage weed populations effectively and sustainably. nsw.gov.augrowiwm.orgeos.com IWM aims to reduce the dependence solely on chemical control and incorporates a variety of tactics based on the biology and ecology of the target weeds. nsw.gov.aueos.com

Key strategies for resistance mitigation and IWM include:

Rotation of Herbicides with Different Modes of Action: Alternating the use of herbicides from different HRAC/WSSA groups is a cornerstone of resistance management. researchgate.netirac-online.orgcroplife.org.auepa.gov This prevents the repeated selection pressure from a single mechanism, making it less likely for resistant individuals to dominate the population. irac-online.orgepa.gov The "window" approach, where herbicides from a specific mode of action group are used for a limited period before rotating to a different group, is a common practice. irac-online.orgcroplife.org.au

Tank Mixtures and Sequential Applications: Combining or sequentially applying herbicides with different modes of action can improve control of existing resistant weeds and delay the evolution of resistance by targeting multiple sites simultaneously. epa.gov

Cultural Control Methods: Practices that create less favorable conditions for weeds can significantly contribute to IWM. These include crop rotation with diverse species and growth seasons, using competitive crop varieties, optimizing planting density and row spacing, and utilizing cover crops. nsw.gov.aueos.com

Mechanical and Physical Control Methods: Non-chemical methods such as plowing, tilling, mowing, manual weeding, and practices like soil solarization and burning can reduce weed populations and their seed banks. nsw.gov.aueos.com

Biological Control: Utilizing natural enemies of weeds, such as insects, mites, or plant pathogens (mycoherbicides), can help suppress weed populations. nsw.gov.au

Preventative Measures: Preventing the introduction and spread of weed seeds is crucial. This includes using clean seeds, cleaning farm equipment, and managing weed infestations along field borders. eos.com

Monitoring and Scouting: Regularly monitoring fields to identify weed species present and detect potential shifts in weed populations or suspected resistance is essential for timely intervention. eos.com Early detection of resistance allows for the implementation of targeted management strategies before the problem becomes widespread. frontiersin.org

Advanced Analytical and Detection Methodologies

Development of High-Sensitivity Residue Analysis Techniques

Achieving low limits of detection and reliable quantification of clomeprop requires sophisticated analytical techniques, often involving chromatographic separation coupled with highly sensitive detectors.

Chromatographic Methods (e.g., Gas Chromatography-Electron Capture Detector (GC-ECD), Gas Chromatography-Mass Spectrometry/Selected Ion Monitoring (GC-MS/SIM), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic methods are fundamental for separating this compound from complex sample matrices before detection. Gas chromatography (GC) is a widely used technique, particularly when coupled with sensitive detectors. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound, making GC-ECD a suitable method for its analysis scioninstruments.commeasurlabs.com. GC-ECD has been employed for the multi-residue analysis of this compound in crops like orange and brown rice, demonstrating good sensitivity and selectivity researchgate.netscispace.comresearchgate.net.

Mass Spectrometry (MS) provides enhanced selectivity and structural information, often used for confirmation and more complex matrices. GC-MS, particularly in Selected Ion Monitoring (SIM) mode, offers increased sensitivity for trace component quantification by focusing on specific characteristic ions of the analyte shimadzu.euscioninstruments.com. GC/MS/SIM has been used to identify targeted pesticides, including this compound, in agricultural products researchgate.net.

Liquid Chromatography (LC) is preferred for less volatile or thermally labile compounds. Coupling LC with tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis, offering high sensitivity and selectivity through multiple reaction monitoring (MRM) lcms.czeurl-pesticides.eu. LC-MS/MS is widely used for the quantification and confirmation of this compound and its metabolite, this compound acid, in various food matrices, including livestock and seafood products caa.go.jpnih.gov. This technique allows for the detection of this compound at very low concentrations, meeting the requirements for monitoring low maximum residue limits (MRLs) lcms.cznih.gov. LC-MS/MS methods often involve the monitoring of specific precursor and product ions for this compound, such as 324 > 203 and 324 > 120 mhlw.go.jpfda.gov.tw.

Optimization of Sample Preparation Protocols (e.g., QuEChERS, Liquid-Liquid Partition, Florisil Solid Phase Extraction (SPE))

Effective sample preparation is critical to isolate this compound from matrix interferences and concentrate it for detection. Several methods have been developed and optimized for this purpose.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and widely adopted approach for multi-residue pesticide analysis in food and agricultural products quechers.eunih.govscharlab.com. This method typically involves extraction with acetonitrile (B52724), followed by a salting-out step using salts like magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) for phase separation and cleanup using dispersive solid-phase extraction (d-SPE) with sorbents such as PSA and MgSO4 to remove matrix co-extractives quechers.eunih.govscharlab.com. QuEChERS has been applied to the analysis of this compound residues in various matrices fda.gov.twscispace.com.

Liquid-Liquid Partition (LLE) is another common extraction technique that separates analytes based on their differential solubility between two immiscible phases, typically an aqueous and an organic solvent phenomenex.comnih.gov. LLE has been used in the analysis of this compound, often in combination with other cleanup steps researchgate.netscispace.comresearchgate.net. For instance, this compound and its metabolite have been extracted using an acetone-n-hexane mixture under acidic conditions, followed by defatting with liquid-liquid separation using acetonitrile and n-hexane nih.gov.

Solid Phase Extraction (SPE) is a technique that uses a solid sorbent material to selectively retain analytes while the matrix passes through, or vice versa mn-net.com. Florisil, a magnesium silicate, is a common sorbent used in SPE for the cleanup of pesticide residues, particularly chlorinated pesticides mn-net.comgcms.cz. Florisil SPE has been employed to remove co-extracted matrix components in the analysis of this compound in crops like orange and brown rice researchgate.netscispace.comresearchgate.net. Connected cartridges, such as trimethylaminopropylsilanized silica (B1680970) gel and ethylenediamine-N-propylsilanized silica gel columns, have also been used for cleanup in this compound analysis by LC-MS/MS caa.go.jp.

Application of Ambient Mass Spectrometry for On-Site Detection

Ambient mass spectrometry techniques allow for the direct analysis of samples with minimal or no sample preparation under ambient conditions researchgate.netnih.govrsc.org. These techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real-Time (DART), offer the potential for rapid on-site detection of this compound residues researchgate.netrsc.org. While the provided search results discuss the application of ambient MS for pesticide detection in general and for other specific compounds like chlorpropham, a direct application specifically for on-site this compound detection was not explicitly detailed in the provided snippets. However, the principles of ambient MS suggest its potential for rapid screening of this compound in suitable matrices without extensive sample workup.

Method Validation Parameters (Limit of Quantification (LOQ), Linearity, Recoveries, Reproducibility)

The validation of analytical methods is essential to ensure their reliability, accuracy, and consistency for the intended purpose wjarr.comglobalresearchonline.net. Several parameters are evaluated during method validation.

The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy wjarr.comich.org. For this compound analysis, reported LOQ values vary depending on the matrix and the method used. For example, an LC-MS/MS method for livestock and seafood products reported LOQs of 0.002 mg/kg for this compound and 0.00154 mg/kg for this compound acid (0.002 mg/kg as this compound) nih.gov. For orange and brown rice analyzed by GC-ECD, the LOQ range was 0.02-0.05 mg/kg with a signal-to-noise ratio of 10 researchgate.netresearchgate.net.

Linearity refers to the ability of the method to obtain test results that are directly proportional to the analyte concentration within a given range wjarr.comglobalresearchonline.netich.org. Linearity is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation between the signal response and concentration wjarr.comeuropa.eu. For this compound, linearity has been reported with correlation coefficients (R²) greater than 0.999 in the range of 0.05 to 10.0 mg/kg for GC-ECD analysis in orange and brown rice researchgate.netresearchgate.net.

Recoveries assess the accuracy of the method by determining the percentage of analyte recovered from a spiked sample matrix wjarr.comglobalresearchonline.net. Recoveries for this compound analysis have been reported for various matrices and methods. For LC-MS/MS analysis in livestock and seafood products, average recoveries for this compound ranged from 81-97%, and for this compound acid, they ranged from 93-101% nih.gov. In orange and brown rice analyzed by GC-ECD, average recoveries for this compound ranged from 74.4% to 118.4% at different spiking levels researchgate.netresearchgate.net.

Reproducibility (or intermediate precision) expresses the precision of the method under different conditions, such as different days, analysts, or equipment globalresearchonline.netich.org. Repeatability (intra-laboratory precision) assesses the precision under the same conditions over a short period ich.org. For this compound and this compound acid analysis by LC-MS/MS, the repeatability was in the range of 2.1-14% for this compound and 1.3-4.0% for this compound acid nih.gov.

Here is a summary of some validation parameters for this compound analysis:

| Method | Matrix | Analyte | LOQ (mg/kg) | Linearity (R²) | Average Recovery (%) | Repeatability (% RSD) |

| LC-MS/MS | Livestock, Seafood | This compound | 0.002 | Not specified | 81-97 | 2.1-14 |

| This compound Acid | 0.00154 | Not specified | 93-101 | 1.3-4.0 | ||

| GC-ECD | Orange, Brown Rice | This compound | 0.02-0.05 | >0.999 | 74.4-118.4 | 0.2-8.8 |

Note: Repeatability values for GC-ECD were presented as coefficient of variation (CV%).

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference technique for quantitative analysis due to its high precision and accuracy nih.govnih.govmdpi.com. This method involves adding a known amount of an isotopically labeled internal standard to the sample. The labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. By measuring the ratio of the natural analyte to the labeled internal standard using MS, the concentration of the analyte in the original sample can be precisely determined, compensating for potential losses during sample preparation and analysis nih.govnih.gov. While IDMS is a powerful technique for precise quantification and is used in various analytical applications, including pesticide analysis and proteomics, specific details regarding its direct application for this compound quantification were not extensively found in the provided search results mdpi.comhlr.ua. However, the principles of IDMS make it a valuable tool for achieving highly accurate this compound measurements when required.

Synthetic Chemistry and Structure Activity Relationship Studies

Novel Synthetic Routes for Clomeprop and Analogues

The synthesis of phenoxypropionic acid derivatives, including this compound, is an area of ongoing investigation researchgate.net. While specific detailed novel routes solely for this compound are not extensively detailed in the provided search results, the synthesis of related phenoxy acid-containing compounds and herbicides provides insight into potential methodologies. For instance, phenoxy acetamide (B32628) derivatives have been synthesized using tetrabutylammonium (B224687) bromide as a phase transfer catalyst from corresponding o-fluorophenols innovareacademics.in. Another approach involves the reaction between 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid and various acid hydrazides to yield substituted phenoxy acetic acid derived pyrazolines innovareacademics.in. The synthesis of 2-phenoxy-4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones, which share a phenoxymethyl (B101242) group with halo substituents similar to this compound, has been achieved through reactions of anthranilic acids with 2-phenoxyacetyl chlorides or conversion of benzoxazinones with amines mdpi.com. Patent literature also describes methods for manufacturing herbicides and their intermediates, involving reactions between specific compounds in the presence of a base google.com.

Design and Synthesis of this compound Derivatives with Modified Herbicidal Activities

The design and synthesis of derivatives are crucial for optimizing herbicidal activity and selectivity. This involves modifying the chemical structure of the parent compound to enhance desirable properties. For this compound and its analogues, this often focuses on alterations to the phenoxy and anilide moieties.

Studies on other herbicide classes, such as aryloxyacetic acid derivatives acting as HPPD inhibitors, demonstrate that structural modifications can significantly impact activity and spectrum nih.gov. For example, the introduction of specific substituents on aromatic rings or changes in linking groups can lead to improved inhibitory potency against target enzymes and enhanced weed control nih.gov. Similarly, research on novel pyrido[2,3-d]pyrimidine (B1209978) compounds shows that modifications to the core structure can result in high herbicidal activity against specific weed species nih.gov. The design of novel diamide (B1670390) compounds incorporating different aromatic and aliphatic skeletons also highlights how structural changes influence fungicidal and insecticidal activities mdpi.com.

While direct examples of this compound derivatives with specific modified herbicidal activities were not extensively detailed, the general principles observed in the design of other phenoxy-containing herbicides and related agrochemicals are applicable. The presence of halo substituents at the 2- and 4- positions of the benzene (B151609) ring, similar to this compound, is noted as a powerful active substructure in some herbicidal compounds mdpi.com.

Structure-Activity Relationship (SAR) Analysis of this compound Scaffolds

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of this compound relates to its herbicidal efficacy. SAR studies aim to identify the specific structural features responsible for biological activity gardp.orgcollaborativedrug.com. By systematically modifying different parts of the this compound molecule and evaluating the resulting herbicidal activity, researchers can gain insights into the key functional groups and structural arrangements required for optimal performance.

Although specific detailed SAR studies focused solely on this compound were not prominently featured in the search results, the concept of SAR is widely applied in the development of herbicides and other agrochemicals nih.govnih.gov. For instance, SAR analysis of aryloxyacetic acid derivatives has revealed the importance of specific substituents and their positions for HPPD inhibitory activity and herbicidal effects nih.gov. Studies on novel aromatic ether analogues as neuraminidase inhibitors also utilized SAR analysis to identify structural features crucial for inhibitory activities nih.gov.

SAR analysis can involve the synthesis of a series of analogues with systematic variations in substituents, chain lengths, or linking groups. The biological activity of these derivatives is then measured and correlated with their structural differences. This allows for the identification of pharmacophores – the essential parts of a molecular structure that are responsible for its biological activity.

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry and molecular modeling play an increasingly important role in the design and optimization of agrochemicals, including herbicide derivatives kallipos.grgoogle.comamazon.com. These methods can complement experimental SAR studies by providing insights into the three-dimensional structure of molecules, their electronic properties, and their interactions with potential biological targets.

Techniques such as molecular docking can be used to predict how this compound or its derivatives might bind to target enzymes or receptors in plants nih.govbrieflands.com. This can help to rationalize observed SAR and guide the design of new derivatives with improved binding affinity and activity nih.govnih.gov. Density Functional Theory (DFT) calculations can provide information about the electronic structure and reactivity of molecules, which can also be related to their biological activity nih.govnih.gov.

Computational methods can also be used to predict various physicochemical properties relevant to herbicidal activity, such as lipophilicity (logP), which influences uptake and translocation in plants polimi.it. By using these computational tools, researchers can virtually screen potential derivatives and prioritize the synthesis of the most promising compounds, thereby accelerating the discovery process. The application of computational design has been demonstrated in identifying potential lead molecules targeting specific enzymes in other fields, highlighting its utility in rational molecule design nih.gov.

The integration of computational chemistry and molecular modeling with synthetic chemistry and biological evaluation provides a powerful approach for the rational design of novel this compound derivatives with tailored herbicidal activities.

Ecological Interactions and Non Target Organism Responses

Impact Mechanisms on Non-Target Plant Species and Flora

Herbicides are designed to disrupt plant growth processes, and their impact on non-target plant species and surrounding flora is a significant ecological concern. The mechanisms of impact can include direct toxicity from spray drift or secondary movement through soil leaching or vapor redistribution. farmpep.net The extent and nature of the effects depend on factors such as the type of herbicide, the concentration of the active ingredient, the sensitivity of the non-target plant species, and their phenological stage at the time of exposure. farmpep.netresearchgate.net

Effects on Soil Microbial Communities and their Functional Dynamics

Soil microbial communities are integral to ecosystem functioning, playing vital roles in nutrient cycling, organic matter decomposition, and maintaining soil structure. nih.govresearchgate.netfrontiersin.org Herbicides introduced into the soil environment, either directly or indirectly, can influence the structure, diversity, and functional dynamics of these microbial populations. While Clomeprop has been mentioned in the context of biomonitoring soil contaminated with herbicides, suggesting its presence in soil environments, specific studies detailing its direct effects on soil microbial communities and their functional dynamics are limited in the provided information. herts.ac.ukcabidigitallibrary.org

General research indicates that herbicide presence in soil can lead to shifts in microbial community composition. frontiersin.org The functional diversity and activity of soil microbes are crucial for stabilizing ecosystem functions, such as nutrient and carbon cycling processes. nih.gov Changes in microbial community structure can alter functional composition. frontiersin.org The impact of herbicides on these communities can vary depending on factors including the specific herbicide, its concentration, soil properties, and the existing microbial community structure. nih.gov While the potential for this compound to influence these dynamics exists due to its introduction into the soil environment as a herbicide, specific research data on the nature and extent of these effects for this compound itself is not extensively published. herts.ac.uk

Influence on Aquatic Ecosystems and Organisms: Mechanistic Investigations

Aquatic ecosystems are susceptible to contamination from herbicides through various routes, including surface runoff and leaching from agricultural lands. wodnesprawy.pl Herbicides can impact aquatic organisms directly through physiological toxicity and indirectly by altering ecological interactions within the aquatic environment. wodnesprawy.pl General mechanistic investigations into the effects of herbicides on aquatic organisms have revealed a range of impacts, including impaired reproduction and development, DNA damage, effects on the immune system, and changes in behavior for certain compounds like glyphosate. wodnesprawy.pl Identifying the precise mechanisms of action in aquatic organisms can be challenging. researchgate.net

The presence of herbicides in aquatic environments can lead to a decline in sensitive species, potentially altering the food web structure. For instance, a reduction in primary producers like phytoplankton due to herbicide exposure can subsequently impact herbivore populations and their dependent predators. wodnesprawy.pl While the potential for this compound to reach aquatic environments exists given its historical use in rice paddies, which are often connected to water systems, specific mechanistic investigations into its influence on various aquatic organisms are not detailed in the available literature. herts.ac.uk The limited published information on this compound's ecotoxicology extends to its effects on aquatic ecosystems. herts.ac.uk

Interactions within the Phytobiome and Agroecosystem Dynamics

Agricultural practices, including the use of herbicides, can significantly influence the diversity and interactions within the phytobiome and agroecosystem. Herbicides, by targeting specific plant species (weeds), inherently reduce plant diversity within the treated area. This reduction in diversity can have cascading effects on the associated microbial communities, insects, and other organisms that rely on these plants for habitat or food. farmpep.net While increasing plant diversity is recognized as a method to improve ecological interactions and enhance the resilience of agroecosystems against pests and diseases, the use of herbicides like this compound counteracts this by simplifying the plant community structure. researchgate.net However, specific research detailing the intricate interactions of this compound within the broader phytobiome or quantifying its precise influence on the complex dynamics of agroecosystems beyond weed control is not extensively documented in the provided sources. herts.ac.uk

Future Research Directions and Perspectives

Emerging Technologies in Plant Growth Regulator and Herbicide Research

Emerging technologies are significantly impacting plant growth regulator (PGR) and herbicide research, offering new avenues for studying compounds like Clomeprop. Advanced image-based plant phenotyping technologies, including hyperspectral, multispectral, RGB, fluorescence, and thermal imaging, are becoming pivotal tools. mdpi.com These technologies enable precise monitoring of herbicide effects, analysis of resistance mechanisms, and aid in the development of new herbicides with innovative modes of action. mdpi.com The integration of machine learning algorithms with imaging data further enhances the ability to detect subtle phenotypic changes and predict herbicide resistance. mdpi.com

Fluorescence imaging, for instance, provides detailed insights into photosynthetic efficiency and physiological status of plants, proving useful in detecting herbicide-induced stress and analyzing resistance. mdpi.com Non-destructive image-based phenotyping methods allow for high-throughput screening and detailed analysis of plant responses to herbicide treatment. mdpi.com

Integration of this compound Research Findings into Sustainable Agricultural Practices

Integrating research findings on compounds like this compound into sustainable agricultural practices is a key future direction. Sustainable agriculture aims to balance economic, environmental, and social factors in crop production. mdpi.com This involves adopting practices that increase crop yields while reducing environmental damage. mdpi.com

While this compound has been used in rice paddy fields, future research can focus on how its application, or that of its potential successors, can be optimized within integrated crop management (ICM) systems. mdpi.comcabidigitallibrary.org ICM involves diverse practices such as crop rotations, monitoring soil nutrient levels, and targeted fertilizer application to maintain soil fertility and minimize environmental contamination. mdpi.com

Sustainable agriculture also emphasizes reducing reliance on chemical inputs, including pesticides, by promoting plant health and stress resilience through PGRs. marketsandmarkets.com Research into how this compound or its derivatives might fit into such strategies, perhaps at lower application rates or in combination with other methods, aligns with the growing demand for eco-friendly approaches. marketsandmarkets.comvigyanvarta.in Precision agriculture techniques, enabled by technology, can facilitate the targeted and efficient application of PGRs and herbicides, contributing to sustainability. marketsandmarkets.comjournaljsrr.com

Development of Next-Generation Analogues and Advanced Formulations

The development of next-generation analogues and advanced formulations of compounds like this compound is a significant area for future research. The limitations of conventional pesticide formulations, such as insolubility and instability, drive the need for novel approaches. agropages.com

Advanced formulation types are being developed to improve the stability of active ingredients, including in multi-active ingredient products. agropages.com Techniques like nano-formulation are being explored to facilitate targeted delivery and improve the absorption and efficiency of active ingredients. vigyanvarta.injournaljsrr.com Environmentally friendly formulations, including bio-based options, are also a growing trend. vigyanvarta.in

Interdisciplinary Approaches to this compound Research (e.g., Systems Biology, Eco-toxicogenomics)

Complex challenges in agriculture and environmental science necessitate interdisciplinary approaches. ijird.com For this compound research, this involves integrating knowledge and methodologies from various fields, including systems biology and ecotoxicogenomics. mdpi.comnih.gov

Systems biology can provide a holistic understanding of how plants respond to chemical compounds at a molecular level, considering the intricate networks of genes, proteins, and metabolites. This can shed light on the precise mode of action of this compound and potential mechanisms of resistance.

Ecotoxicogenomics, which combines ecotoxicology and genomics, is crucial for assessing the environmental impact of herbicides. nih.govru.nl This field uses genomic techniques to study the effects of toxicants on organisms and ecosystems, allowing for the identification of biomarkers and a better understanding of ecotoxic modes of action. nih.gov Applying ecotoxicogenomics to this compound research can help evaluate its effects on non-target organisms and assess potential ecological risks at a molecular level. researchgate.netwisconsin.edu This interdisciplinary approach can provide a more comprehensive picture of the environmental fate and effects of this compound.

Identification of Knowledge Gaps and Unexplored Research Avenues

Identifying knowledge gaps is essential for guiding future research on this compound. While research exists on its runoff and behavior in paddy fields, there may be unexplored areas regarding its long-term environmental fate, particularly in diverse ecosystems beyond rice paddies. researchgate.netresearchgate.nettarbaweya.org

Further research is needed to understand the effects of herbicides like this compound from a systems perspective, considering multiple habitats, landscapes, and spatial scales, as well as synergistic effects and long-term impacts on ecological community resilience. uc.pt There may also be gaps in understanding the full spectrum of its interactions with non-target organisms, including beneficial insects and soil microbes, which could be explored using ecotoxicogenomic and other interdisciplinary approaches. mdpi.com

The development of new analytical methods for detecting and quantifying this compound and its transformation products in various environmental matrices and biological samples could also be an important research avenue. researchgate.net Furthermore, exploring novel applications or modifications of this compound based on emerging plant growth regulator research, such as its potential use in combination with biostimulants or in precision agriculture systems, represents unexplored territory. vigyanvarta.injournaljsrr.com Research into the development of novel analogues with improved environmental profiles or more targeted activity also addresses a key knowledge gap in developing sustainable weed management tools.

Q & A

Q. What are the standard analytical methods for quantifying Clomeprop in environmental samples, and how do their detection limits compare?

Methodological Answer: this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.1–1.0 µg/L in water samples . Gas chromatography (GC) with electron capture detection (ECD) is also used but requires derivatization for improved sensitivity . Researchers must validate methods using matrix-matched calibration curves to account for matrix effects in soil or plant samples .

Q. How should this compound standards be stored to ensure stability in long-term studies?

Methodological Answer: this compound standards must be stored at 0–6°C in airtight, light-resistant containers to prevent degradation. Purity (>97%) should be verified via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) before use . For aqueous solutions (e.g., 100 µg/ml in acetonitrile), storage at −20°C with periodic stability checks is recommended .

Q. What regulatory frameworks govern this compound use in laboratory settings, and how do they impact experimental design?

Methodological Answer: this compound falls under Regulation (EC) No 1272/2008 for hazardous substances. Researchers must include risk assessments for inhalation/contact exposure and ensure waste disposal complies with REACH guidelines. Experimental protocols should incorporate fume hoods, personal protective equipment (PPE), and toxicity data from Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can contradictory data on this compound’s soil half-life be resolved across studies with varying environmental conditions?

Methodological Answer: Discrepancies often arise from differences in soil organic matter (SOM), pH, and microbial activity. A meta-analysis approach using weighted regression models can isolate variables affecting degradation rates. Controlled lab studies should replicate field conditions (e.g., 25°C, 60% soil moisture) and use isotopically labeled this compound (e.g., ¹⁴C-clomeprop) to trace degradation pathways .

Q. What methodological challenges arise when studying this compound metabolites, and how can they be addressed?

Methodological Answer: Metabolites like this compound-B are polar and difficult to extract. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. For structural elucidation, combine high-resolution MS (HRMS) with ¹³C-NMR. Cross-validate findings using in vitro assays (e.g., liver microsomes) to confirm metabolic pathways .

Q. How can experimental designs optimize this compound’s herbicidal efficacy while minimizing non-target effects on soil microbiota?